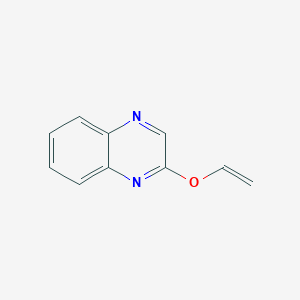
2-(Vinyloxy)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Vinyloxy)quinoxaline, also known as this compound, is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Applications
Recent studies have highlighted the potential of quinoxaline derivatives, including 2-(Vinyloxy)quinoxaline, as antiviral agents. A systematic review identified various quinoxaline compounds that exhibit promising antiviral properties against a range of viruses.
- Mechanism of Action : Some derivatives have been shown to inhibit viral replication by targeting specific stages in the viral life cycle. For instance, certain compounds were found to interfere with the attachment and entry of viruses into host cells, effectively reducing viral load in infected tissues .
- Case Study : In one study, a series of quinoxaline derivatives demonstrated significant activity against Herpes simplex virus, with one compound achieving a 25% reduction in plaque formation at a concentration of 20 µg/mL . Additionally, other derivatives showed even higher efficacy against coxsackievirus B5, with effective concentrations (EC50) reported as low as 0.06 µM .
Anticancer Applications
The anticancer potential of quinoxaline derivatives has been extensively studied, revealing their ability to inhibit tumor cell proliferation.
- Broad Biological Activity : Quinoxalines have been associated with various biological activities including antiproliferative effects against cancer cell lines. A recent study evaluated a novel class of quinoxaline–arylfuran derivatives and found them to possess significant antiproliferative activity in vitro .
- Data Table: Anticancer Activity of Quinoxaline Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Quinoxaline-5-carboxylic acid (Qx28) | HCT-116 | 1.9 | |
| Quinoxaline-5-carboxylic acid (Qx28) | MCF-7 | 2.3 | |
| Novel Quinoxaline Derivative X | A549 | 0.5 |
Protection Against Ototoxicity
Quinoxalines have also been investigated for their protective effects against drug-induced ototoxicity, particularly from aminoglycosides.
- Research Findings : A study screened a library of quinoxaline derivatives for their ability to protect hair cells from aminoglycoside-induced damage in zebrafish models. The compound quinoxaline-5-carboxylic acid was identified as providing robust protection, significantly outperforming standard quinoxaline .
- Mechanism : The protective effect was attributed to the compound's ability to modulate signaling pathways involved in cellular stress responses, particularly those related to the NF-κB pathway .
Synthetic Routes and Modifications
The synthesis of this compound and its derivatives has been a focus of research due to their therapeutic potential.
Propriétés
Numéro CAS |
178218-46-7 |
|---|---|
Formule moléculaire |
C10H8N2O |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
2-ethenoxyquinoxaline |
InChI |
InChI=1S/C10H8N2O/c1-2-13-10-7-11-8-5-3-4-6-9(8)12-10/h2-7H,1H2 |
Clé InChI |
NWEVUDVBIGQXEZ-UHFFFAOYSA-N |
SMILES |
C=COC1=NC2=CC=CC=C2N=C1 |
SMILES canonique |
C=COC1=NC2=CC=CC=C2N=C1 |
Synonymes |
Quinoxaline, 2-(ethenyloxy)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















